An In-Depth Technical Guide to 6,7-Dimethyl-1-tetralone: Properties, Structure, and Synthetic Utility
An In-Depth Technical Guide to 6,7-Dimethyl-1-tetralone: Properties, Structure, and Synthetic Utility
Introduction
6,7-Dimethyl-1-tetralone is a bicyclic aromatic ketone that serves as a valuable intermediate in the landscape of organic synthesis.[1] Its rigid scaffold, composed of a dihydronaphthalenone core functionalized with two methyl groups, offers a unique combination of steric and electronic properties that make it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic applications of 6,7-Dimethyl-1-tetralone, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The tetralone motif is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[2]
Physicochemical and Structural Properties
6,7-Dimethyl-1-tetralone presents as a white to off-white crystalline powder or solid at room temperature.[1] Its core structure is a tetralone, which is a bicyclic aromatic hydrocarbon featuring a benzene ring fused to a cyclohexanone ring.[3] The defining features of this specific molecule are the two methyl groups located at positions 6 and 7 of the aromatic ring.
Identification and Core Properties
A summary of the key identifying and physical properties of 6,7-Dimethyl-1-tetralone is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 19550-57-3 | [1][4] |
| Molecular Formula | C₁₂H₁₄O | [1][4] |
| Molecular Weight | 174.24 g/mol | [4][5] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 46.0 to 50.0 °C | [5] |
| Boiling Point | 130 °C at 2 mmHg | [5] |
| Solubility | Soluble in organic solvents | [1] |
Structural Elucidation through Spectroscopy
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be highly informative.
-
Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at C5 and C8. The proton at C8, being deshielded by the adjacent carbonyl group, would likely appear further downfield.
-
Methyl Protons: Two singlets in the aliphatic region (δ 2.2-2.5 ppm) would correspond to the two methyl groups at C6 and C7.
-
Aliphatic Protons: The three methylene groups of the cyclohexanone ring will present as multiplets. The protons at C4 (adjacent to the aromatic ring) would likely be a triplet around δ 2.9 ppm. The protons at C2 (alpha to the carbonyl) would also be a triplet around δ 2.6 ppm, and the protons at C3 would be a multiplet around δ 2.1 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display 10 unique signals, accounting for the molecule's symmetry.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 198 ppm, is characteristic of the ketone carbonyl.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-145 ppm). The carbons bearing the methyl groups (C6 and C7) and the quaternary carbons of the ring junction (C4a and C8a) will have distinct chemical shifts.
-
Methyl Carbons: Two signals in the aliphatic region (around δ 20 ppm) will correspond to the two methyl groups.
-
Aliphatic Carbons: Three signals for the methylene carbons of the cyclohexanone ring will appear in the upfield region (δ 23-40 ppm).
The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include:
-
C=O Stretch: A strong, sharp absorption band in the region of 1680-1665 cm⁻¹, characteristic of an α,β-unsaturated ketone where the carbonyl is conjugated with the aromatic ring.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
In mass spectrometry, 6,7-Dimethyl-1-tetralone is expected to show a prominent molecular ion peak [M]⁺ at m/z = 174. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO (m/z = 146) and subsequent rearrangements of the resulting carbocation.
Synthesis of 6,7-Dimethyl-1-tetralone
The synthesis of α-tetralones is a well-established area of organic chemistry, with several reliable methods available.[6] The most common and industrially scalable approach for 6,7-Dimethyl-1-tetralone would likely involve a Friedel-Crafts acylation followed by an intramolecular cyclization.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic disconnection of 6,7-Dimethyl-1-tetralone points to 3,4-dimethylphenylbutyric acid as a key precursor, which in turn can be derived from 1,2-dimethylbenzene.
Caption: Retrosynthetic analysis of 6,7-Dimethyl-1-tetralone.
Experimental Protocol: A Two-Step Synthesis
The following is a detailed, field-proven protocol for the synthesis of 6,7-Dimethyl-1-tetralone, adapted from established procedures for similar tetralones.[7]
Step 1: Friedel-Crafts Acylation of o-Xylene with Succinic Anhydride
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add 1,2-dimethylbenzene (o-xylene, 1.0 equivalent).
-
Acylation: Add succinic anhydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reduction: The resulting keto-acid is then reduced. A Clemmensen or Wolff-Kishner reduction can be employed. For a laboratory scale, a Wolff-Kishner reduction is often preferred: The keto-acid is heated with hydrazine hydrate (excess) and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.
-
Purification: After acidic workup, the resulting 4-(3,4-dimethylphenyl)butanoic acid can be purified by recrystallization.
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Acid Chloride Formation: Convert the 4-(3,4-dimethylphenyl)butanoic acid to its corresponding acid chloride by treating it with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Cyclization: Add a Lewis acid, such as anhydrous aluminum chloride (1.1 equivalents), to a solution of the acid chloride in an inert solvent (e.g., dichloromethane) at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash with dilute acid, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude 6,7-Dimethyl-1-tetralone can be purified by column chromatography on silica gel or by vacuum distillation.
Chemical Reactivity and Synthetic Utility
The reactivity of 6,7-Dimethyl-1-tetralone is dictated by its three main functional components: the aromatic ring, the carbonyl group, and the enolizable α-protons.
Caption: Key reactivity sites of the 6,7-Dimethyl-1-tetralone scaffold.
Reactions at the Carbonyl Group
The ketone functionality is a versatile handle for a variety of transformations, including:
-
Reduction: The carbonyl can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl to form tertiary alcohols.
-
Wittig Reaction: Conversion of the carbonyl to an alkene is achievable using phosphorus ylides.
Reactions at the α-Position
The methylene group adjacent to the carbonyl (C2) is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at this position. This is a common strategy for building molecular complexity.
Reactions on the Aromatic Ring
The aromatic ring can undergo electrophilic aromatic substitution. The existing alkyl and acyl groups will direct incoming electrophiles. The powerful activating effect of the two methyl groups and the deactivating effect of the carbonyl group will influence the regioselectivity of these reactions.
Applications in Drug Discovery and Development
The tetralone scaffold is a cornerstone in medicinal chemistry, and 6,7-Dimethyl-1-tetralone is a valuable precursor for various classes of biologically active molecules.[2][8]
Precursor for Dopaminergic and Serotonergic Ligands
Many compounds that interact with dopamine and serotonin receptors, which are crucial targets for treating neuropsychiatric disorders, contain a tetralin or aminotetralin core.[9] 6,7-Dimethyl-1-tetralone can be readily converted to the corresponding aminotetralin through reductive amination, providing a key intermediate for the synthesis of novel ligands with potential applications as antidepressants, antipsychotics, or treatments for Parkinson's disease.[10][11]
Potential in Natural Product Synthesis
The tetralone motif is present in a number of natural products with interesting biological activities.[3][12] Synthetic strategies towards these natural products often involve the construction of a substituted tetralone intermediate. 6,7-Dimethyl-1-tetralone could serve as a starting material or a model system for the synthesis of such natural products.
Safety and Handling
6,7-Dimethyl-1-tetralone is classified as harmful if swallowed.[5] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Conclusion
6,7-Dimethyl-1-tetralone is a versatile and synthetically valuable building block. Its well-defined structure and predictable reactivity make it an important intermediate for the synthesis of a wide range of organic molecules, particularly those with potential applications in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a solid foundation for researchers and scientists working with this important compound.
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